![molecular formula C13H17ClO6 B12275712 2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12275712.png)
2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[(4-Chlorophényl)méthoxy]-6-(hydroxyméthyl)oxane-3,4,5-triol est un composé chimique connu pour ses applications potentielles dans divers domaines scientifiques. Ce composé présente un groupe chlorophényle lié à un groupe méthoxy, qui est ensuite relié à un cycle oxane avec des fonctionnalités hydroxyméthyle et triol. Sa structure unique en fait un sujet d'intérêt en chimie médicinale et dans d'autres domaines de recherche.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[(4-Chlorophényl)méthoxy]-6-(hydroxyméthyl)oxane-3,4,5-triol implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une méthode courante implique la réaction du 4-chlorophénol avec le méthoxyacétaldéhyde en conditions acides pour former le composé intermédiaire. Cet intermédiaire est ensuite soumis à une série de réactions, notamment l'hydroxylation et la cyclisation, pour obtenir le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Cela inclut l'utilisation de catalyseurs, des températures contrôlées et des solvants spécifiques pour faciliter les réactions. Le processus est conçu pour être évolutif et rentable pour une production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[(4-Chlorophényl)méthoxy]-6-(hydroxyméthyl)oxane-3,4,5-triol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyle peut être oxydé pour former les dérivés aldéhyde ou acide carboxylique correspondants.
Réduction : Le composé peut être réduit pour modifier le cycle oxane ou le groupe chlorophényle.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile pour introduire différents groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines ou les thiols. Les conditions réactionnelles telles que la température, le pH et le choix du solvant sont cruciales pour obtenir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyméthyle peut produire des aldéhydes ou des acides, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la partie chlorophényle .
Applications de la recherche scientifique
Le 2-[(4-Chlorophényl)méthoxy]-6-(hydroxyméthyl)oxane-3,4,5-triol a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme unité de construction pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche explore son potentiel comme agent thérapeutique pour traiter diverses maladies, notamment le diabète et les affections inflammatoires.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-[(4-Chlorophényl)méthoxy]-6-(hydroxyméthyl)oxane-3,4,5-triol implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les applications médicinales, il peut inhiber certaines enzymes ou certains récepteurs impliqués dans la progression de la maladie. Le mécanisme exact dépend de l'application spécifique et du contexte biologique .
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including diabetes and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The exact mechanism depends on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-Chlorophényl)-6-(hydroxyméthyl)oxane-3,4,5-triol : Structure similaire mais sans le groupe méthoxy.
2-(4-Méthoxyphényl)-6-(hydroxyméthyl)oxane-3,4,5-triol : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe chlorophényle.
Unicité
Le 2-[(4-Chlorophényl)méthoxy]-6-(hydroxyméthyl)oxane-3,4,5-triol est unique en raison de la présence de groupes chlorophényle et méthoxy, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison permet une réactivité chimique diversifiée et des applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO6/c14-8-3-1-7(2-4-8)6-19-13-12(18)11(17)10(16)9(5-15)20-13/h1-4,9-13,15-18H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODVANWZFAIQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

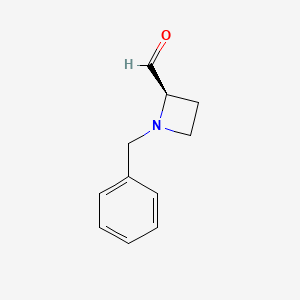
![4-[6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12275640.png)
![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid](/img/structure/B12275641.png)
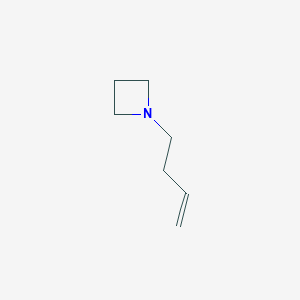
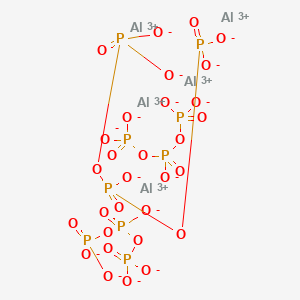
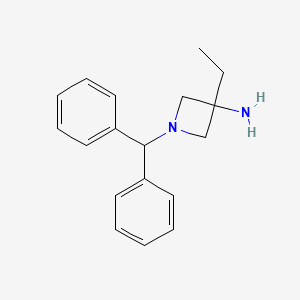
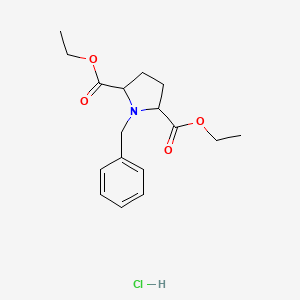
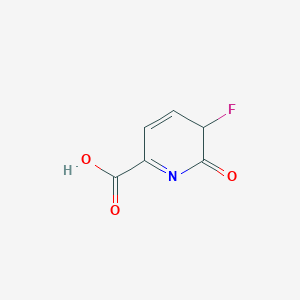
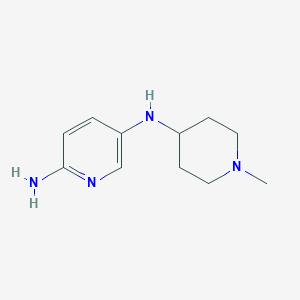
![6-(2-methoxyphenyl)-3-(2-phenylethyl)-5-(prop-2-en-1-ylsulfanyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12275692.png)
![2-tert-butyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B12275695.png)
![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12275704.png)
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B12275705.png)
